molecular formula C12H13F3N4O3S B6938658 N-[(2-methoxypyridin-3-yl)methyl]-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide

N-[(2-methoxypyridin-3-yl)methyl]-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide

Cat. No.: B6938658
M. Wt: 350.32 g/mol
InChI Key: HCAMTQQDTFYMEQ-UHFFFAOYSA-N
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Description

N-[(2-methoxypyridin-3-yl)methyl]-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring, a trifluoroethyl group, and a sulfonamide moiety, making it a versatile candidate for various chemical reactions and applications.

Properties

IUPAC Name

N-[(2-methoxypyridin-3-yl)methyl]-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N4O3S/c1-22-11-9(3-2-4-16-11)5-18-23(20,21)10-6-17-19(7-10)8-12(13,14)15/h2-4,6-7,18H,5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAMTQQDTFYMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)CNS(=O)(=O)C2=CN(N=C2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki cross-coupling reaction, which is known for its efficiency and mild reaction conditions . This reaction often uses palladium catalysts and arylboronic acids to form the desired carbon-carbon bonds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxypyridin-3-yl)methyl]-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(2-methoxypyridin-3-yl)methyl]-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-methoxypyridin-3-yl)methyl]-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and sulfonamide-containing molecules, such as:

  • N-[(2-methoxypyridin-3-yl)methyl]-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide
  • N-[(2-methoxypyridin-3-yl)methyl]-1-(2,2,2-trifluoroethyl)pyrazole-4-thiol

Uniqueness

What sets N-[(2-methoxypyridin-3-yl)methyl]-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide apart is its combination of a trifluoroethyl group and a sulfonamide moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, from chemical synthesis to biomedical research.

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